molecular formula C7H9F3N2 B2840284 1-Isopropyl-3-(trifluoromethyl)pyrazole CAS No. 915377-59-2

1-Isopropyl-3-(trifluoromethyl)pyrazole

Cat. No. B2840284
CAS RN: 915377-59-2
M. Wt: 178.158
InChI Key: GCTBVXNBHDUGPB-UHFFFAOYSA-N
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Description

“1-Isopropyl-3-(trifluoromethyl)pyrazole” is a heterocyclic compound . It is a building block that undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .


Synthesis Analysis

The synthesis of “this compound” involves alkylation with alkyl iodides in DMF . It has been used in the synthesis of disubstituted pyrimidines . A practical method for its synthesis has been developed, which is high-yielding .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H9F3N2 . Its molecular weight is 178.16 . The InChI code is 1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 .


Chemical Reactions Analysis

“this compound” undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.16 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds like 1-Isopropyl-3-(trifluoromethyl)pyrazole, have garnered attention for their anti-inflammatory and antibacterial properties. The placement of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds. This has led researchers to explore trifluoromethylpyrazoles for developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Therapeutic Applications

Pyrazoline derivatives, including this compound, have been identified to possess a wide range of therapeutic applications. These compounds exhibit diverse pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Their versatility in pharmacological applications makes them a subject of intense research in therapeutic patent literature, paving the way for the development of new drugs (Shaaban, Mayhoub, & Farag, 2012).

Synthetic and Medicinal Aspects

The synthetic versatility of pyrazoles, including this compound, allows for a broad exploration of their medicinal aspects. Studies focusing on the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives highlight significant biological properties along with structure-activity relationship (SAR) studies. This research is instrumental in developing potential drug candidates, demonstrating the compound's importance in medicinal chemistry (Cherukupalli et al., 2017).

Multicomponent Synthesis for Bioactive Derivatives

Recent advancements in multicomponent reactions (MCRs) for synthesizing biologically active molecules containing the pyrazole moiety, such as this compound, highlight their significance in medicinal chemistry. These MCRs are appreciated for their pot, atom, and step economy, producing pyrazole derivatives with antibacterial, anticancer, antifungal, and other activities. This synthesis approach underscores the efficiency and versatility of creating compounds with desired biological activities (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

The safety data sheet of a similar compound suggests that it may cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It reacts violently with water . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

1-propan-2-yl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBVXNBHDUGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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